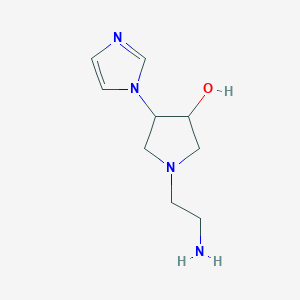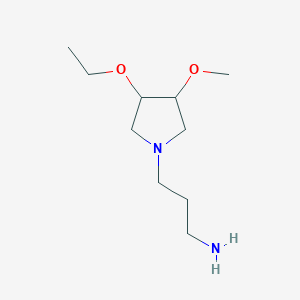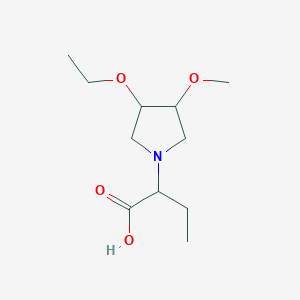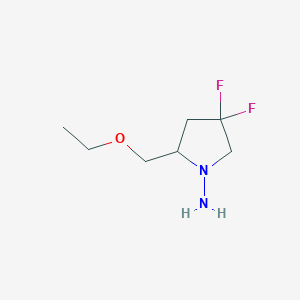
1-(2-aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol, also known as AEIP or AEIP-1, is a synthetic molecule with a wide range of applications in the field of biochemistry and pharmacology. AEIP has been studied extensively for its potential as a therapeutic agent, due to its unique structure and ability to interact with various biochemical pathways.
科学的研究の応用
Chemical and Biological Properties of Heterocyclic Compounds
Heterocyclic compounds, including structures similar to 1-(2-aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol, exhibit a wide range of chemical and biological properties. The synthesis, transformation, and application of these compounds have been extensively studied due to their relevance in medicinal chemistry, catalysis, and materials science. Heterocyclic compounds with imidazole rings are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The versatility of these compounds stems from their ability to participate in various chemical reactions, allowing for the design of novel molecules with specific functions (Abdurakhmanova et al., 2018).
Applications in Drug Discovery
The pyrrolidine ring, a common feature in many bioactive molecules, is utilized in drug discovery for the development of compounds targeting the central nervous system (CNS), among other therapeutic areas. The saturation and stereochemistry provided by the pyrrolidine ring enhance the three-dimensional coverage of molecules, potentially leading to drugs with novel modes of action. Research on pyrrolidine derivatives, including those related to 1-(2-aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol, has yielded insights into the structural requirements for biological activity, paving the way for the synthesis of new compounds with improved efficacy and selectivity (Li Petri et al., 2021).
Catalysis and Organic Synthesis
Heterocyclic compounds are also prominent in catalysis and organic synthesis, where their unique electronic and structural properties facilitate diverse chemical transformations. The functionalization and manipulation of heterocyclic scaffolds, including imidazole derivatives, allow for the construction of complex molecules with applications ranging from pharmaceuticals to materials science. These compounds serve as key intermediates in the synthesis of a variety of organic molecules, demonstrating their fundamental role in advancing chemical research (Kantam et al., 2013).
特性
IUPAC Name |
1-(2-aminoethyl)-4-imidazol-1-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c10-1-3-12-5-8(9(14)6-12)13-4-2-11-7-13/h2,4,7-9,14H,1,3,5-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNRUHDJHUJRFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CCN)O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[2-(3-Bromophenyl)tetrahydro-2H-pyran-4-yl]amine hydrochloride](/img/structure/B1478181.png)


